
6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a fluorine atom at the 6th position, a p-tolyl group at the 1st position, and a dihydroquinolinone core. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroaniline with p-tolualdehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired quinolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Fluoro-3,4-dihydroquinolin-2-one: Lacks the p-tolyl group, which may affect its biological activity.
1-p-Tolyl-3,4-dihydroquinolin-2-one: Lacks the fluorine atom, which can influence its chemical reactivity and interactions.
6-Fluoro-1-phenyl-3,4-dihydroquinolin-2-one: Contains a phenyl group instead of a p-tolyl group, leading to different properties.
Uniqueness
6-Fluoro-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both the fluorine atom and the p-tolyl group, which confer specific chemical and biological properties. These structural features can enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
特性
CAS番号 |
792122-62-4 |
|---|---|
分子式 |
C16H14FNO |
分子量 |
255.29 g/mol |
IUPAC名 |
6-fluoro-1-(4-methylphenyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H14FNO/c1-11-2-6-14(7-3-11)18-15-8-5-13(17)10-12(15)4-9-16(18)19/h2-3,5-8,10H,4,9H2,1H3 |
InChIキー |
LQFHLUVWYBPHIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CCC3=C2C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
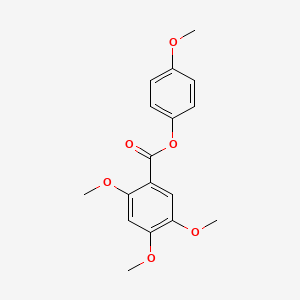
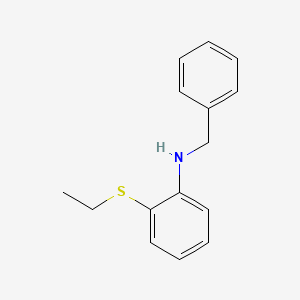
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)

![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
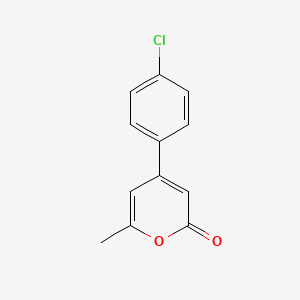
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
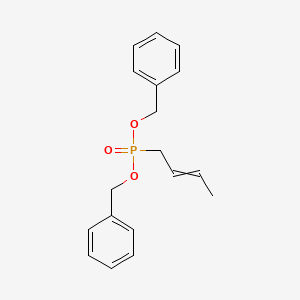
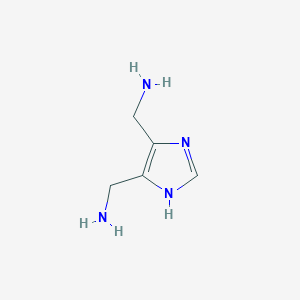

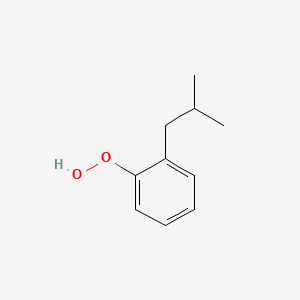
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
